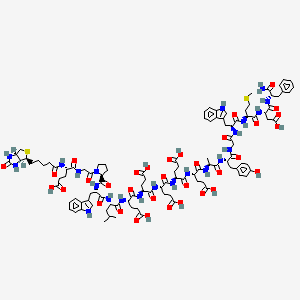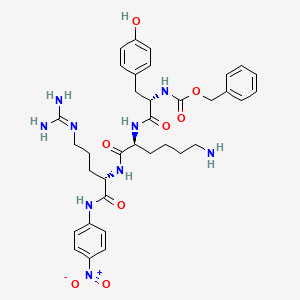
Z-Tyr-Lys-Arg-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Tyr-Lys-Arg-pNA: is a chromogenic substrate used primarily in biochemical assays to detect the activity of specific proteases, such as subtilisin-type and yapsin-like proteases . The compound’s full name is Nα-benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide . It is widely utilized in research due to its ability to produce a color change upon enzymatic cleavage, making it a valuable tool for studying protease activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Lys-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反应分析
Types of Reactions: Z-Tyr-Lys-Arg-pNA primarily undergoes enzymatic cleavage reactions. The peptide bond between arginine and p-nitroaniline is cleaved by specific proteases, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Proteases: Subtilisin-type and yapsin-like proteases.
Buffers: Typically, reactions are carried out in buffered solutions at physiological pH (around 7.4).
Major Products: The major product of the enzymatic reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
科学研究应用
Chemistry: Z-Tyr-Lys-Arg-pNA is used to study the kinetics and specificity of proteases. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteases.
Biology: In biological research, this compound is employed to monitor protease activity in various biological samples, including cell lysates and tissue extracts. It is also used in the development of protease inhibitors.
Medicine: The compound is used in diagnostic assays to detect protease activity associated with certain diseases. For example, elevated protease activity can be indicative of cancer or inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can lead to the development of new therapeutic agents.
作用机制
Z-Tyr-Lys-Arg-pNA functions as a substrate for specific proteases. When the protease cleaves the peptide bond between arginine and p-nitroaniline, p-nitroaniline is released. This release results in a color change that can be measured spectrophotometrically. The mechanism involves the recognition of the peptide sequence by the protease, followed by catalysis of the cleavage reaction.
相似化合物的比较
Z-Arg-Arg-pNA: Another chromogenic substrate used to detect protease activity.
Z-Phe-Arg-7-amido-4-methylcoumarin: A fluorogenic substrate used in similar assays.
Boc-Arg (di-Z)-OH: A protected amino acid derivative used in peptide synthesis.
Uniqueness: Z-Tyr-Lys-Arg-pNA is unique due to its specific peptide sequence, which makes it a suitable substrate for subtilisin-type and yapsin-like proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C35H45N9O8 |
|---|---|
分子量 |
719.8 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C35H45N9O8/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39)/t28-,29-,30-/m0/s1 |
InChI 键 |
WHVWZZIWJGNSBH-DTXPUJKBSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


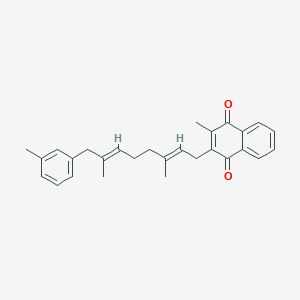
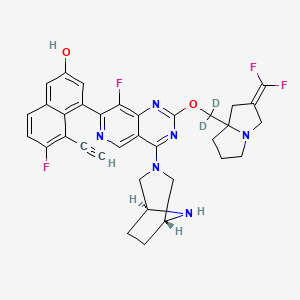
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
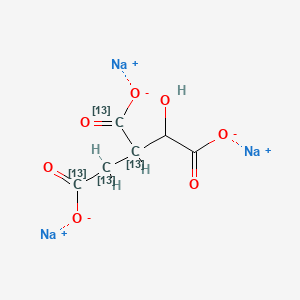
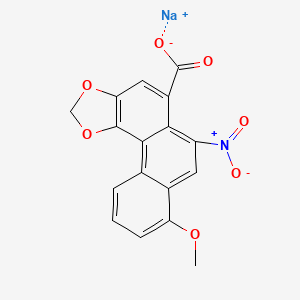

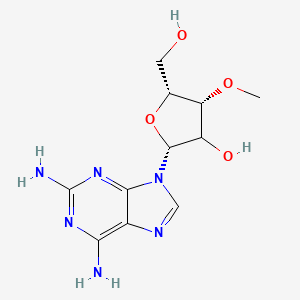
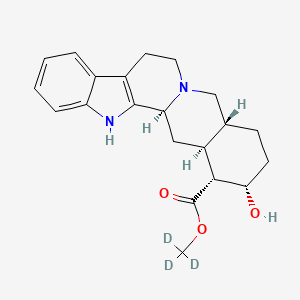
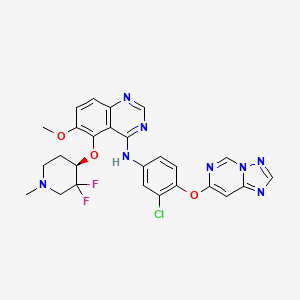
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)

